2,5-Dihydro-3-methylanisole 2,5-Dihydro-3-methylanisole
Brand Name: Vulcanchem
CAS No.: 13697-84-2
VCID: VC20975070
InChI: InChI=1S/C8H12O/c1-7-4-3-5-8(6-7)9-2/h4-5H,3,6H2,1-2H3
SMILES: CC1=CCC=C(C1)OC
Molecular Formula: C8H12O
Molecular Weight: 124.18 g/mol

2,5-Dihydro-3-methylanisole

CAS No.: 13697-84-2

Cat. No.: VC20975070

Molecular Formula: C8H12O

Molecular Weight: 124.18 g/mol

* For research use only. Not for human or veterinary use.

2,5-Dihydro-3-methylanisole - 13697-84-2

Specification

CAS No. 13697-84-2
Molecular Formula C8H12O
Molecular Weight 124.18 g/mol
IUPAC Name 1-methoxy-5-methylcyclohexa-1,4-diene
Standard InChI InChI=1S/C8H12O/c1-7-4-3-5-8(6-7)9-2/h4-5H,3,6H2,1-2H3
Standard InChI Key JHXCCDQIOYRZIM-UHFFFAOYSA-N
SMILES CC1=CCC=C(C1)OC
Canonical SMILES CC1=CCC=C(C1)OC

Introduction

Chemical Identity and Structure

2,5-Dihydro-3-methylanisole (CAS: 13697-84-2) belongs to the family of methoxylated cyclohexadienes. With a molecular formula of C8H12O and a molecular weight of 124.18 g/mol, this compound features a cyclohexadiene core with a methoxy group at position 1 and a methyl substituent at position 5 . Its IUPAC name is 1-methoxy-5-methylcyclohexa-1,4-diene, though it is also known by alternative names such as 1,4-Cyclohexadiene, 1-methoxy-5-methyl- .
The standard InChI notation for this compound provides its precise structural description:
InChI=1S/C8H12O/c1-7-4-3-5-8(6-7)9-2/h4-5H,3,6H2,1-2H3
This chemical structure consists of a six-membered cyclohexadiene ring with two non-adjacent double bonds, a methoxy (-OCH3) group attached to one of the double-bonded carbons, and a methyl (-CH3) group at position 5. The structure distinguishes it from fully aromatic anisole derivatives and contributes to its unique chemical behavior.

Physical Properties

The physical properties of 2,5-dihydro-3-methylanisole have been well documented through various studies. Table 1 summarizes the key physical characteristics of this compound:
Table 1: Physical Properties of 2,5-Dihydro-3-methylanisole

PropertyValueReference
Physical stateLiquid
Density0.92 g/cm³
Boiling point186.9°C at 760 mmHg
Flash point58.5°C
LogP2.25680-2.40
PSA (Polar Surface Area)9.23000
Index of refraction1.477
Vapor pressure0.889 mmHg at 25°C
These physical parameters indicate that 2,5-dihydro-3-methylanisole is a moderately lipophilic liquid with a relatively high boiling point, typical for compounds containing a cyclohexadiene ring system and methoxy functionality. The compound's LogP value suggests moderate lipophilicity, making it more soluble in organic solvents than in water .

Analytical Methods and Characterization

Several analytical techniques have been developed for the detection, quantification, and characterization of 2,5-dihydro-3-methylanisole. These methods are crucial for research involving this compound, particularly in contexts requiring high purity or precise quantification.

HPLC Analysis

High-performance liquid chromatography (HPLC) represents one of the primary analytical methods for 2,5-dihydro-3-methylanisole. A specific reverse-phase HPLC method has been developed using a Newcrom R1 HPLC column . This method employs:

  • Mobile phase: Mixture of acetonitrile (MeCN), water, and phosphoric acid

  • For mass spectrometry compatibility: Formic acid can replace phosphoric acid

  • Column specifications: Smaller 3 μm particle columns are available for UPLC applications
    This liquid chromatography method has several advantageous features:

  • Scalability for different analytical needs

  • Suitability for isolation of impurities in preparative separation

  • Applicability in pharmacokinetic studies
    The specificity of this HPLC method indicates the importance of tailored analytical approaches for accurately characterizing 2,5-dihydro-3-methylanisole in research contexts. The Newcrom R1 column used in this method is particularly suitable due to its low silanol activity, which helps minimize unwanted interactions with the methoxy and other functional groups of the compound .

Reaction Chemistry and Thermodynamic Properties

The reaction chemistry of 2,5-dihydro-3-methylanisole has been investigated in several studies, providing insights into its thermodynamic properties and chemical behavior.

Thermochemistry Data

Significant thermochemical data have been reported for reactions involving 2,5-dihydro-3-methylanisole. The reaction enthalpy (ΔrH°) values for isomerization reactions have been measured, as summarized in Table 2:
Table 2: Thermochemistry Data for Reactions Involving 2,5-Dihydro-3-methylanisole

ReactionΔrH° (kcal/mol)MethodPhaseSolventReference
C8H12O = C8H12O-0.24 ± 0.72EquilibriumLiquidCyclohexaneTaskinen and Nummelin, 1986
C8H12O = C8H12O-0.93 ± 0.33EquilibriumLiquidCyclohexaneTaskinen and Nummelin, 1986
These thermochemical data suggest that the compound can undergo isomerization reactions with small enthalpy changes. The negative enthalpy values indicate exothermic processes, although the relatively small magnitudes and significant error ranges suggest these transformations are not strongly favored thermodynamically . The studies by Taskinen and Nummelin focused on isomer equilibria in cyclic dienes, providing valuable insights into the thermodynamic stability of various cyclohexadiene isomers, including 2,5-dihydro-3-methylanisole.

Research Studies and Scientific Literature

Key Research Publications

The scientific literature on 2,5-dihydro-3-methylanisole includes several noteworthy publications:

  • Taskinen and Nummelin (1985/1986) published work in the Journal of Organic Chemistry investigating isomer equilibria in cyclic dienes, with specific focus on six-membered ring systems including 2,5-dihydro-3-methylanisole .

  • Earlier foundational work by Birch (1944, 1947) appears to have included studies on this compound, likely in the context of reduction chemistry and cyclohexadiene systems .

  • More recent work by Ndibwami et al. (1993) in the Canadian Journal of Chemistry referenced 2,5-dihydro-3-methylanisole in their studies .
    These publications collectively suggest that 2,5-dihydro-3-methylanisole has been studied primarily in the context of fundamental organic chemistry, with particular emphasis on isomerization equilibria, reduction chemistry, and structural characterization of cyclohexadiene derivatives.

Comparison with Related Compounds

To better understand the properties and potential applications of 2,5-dihydro-3-methylanisole, it is valuable to compare it with structurally related compounds. One such related compound is 3-methylanisole (CAS: 100-84-5), which differs primarily in having a fully aromatic ring rather than a cyclohexadiene structure.
Table 3: Comparison of 2,5-Dihydro-3-methylanisole with 3-Methylanisole

Property2,5-Dihydro-3-methylanisole3-Methylanisole
Molecular FormulaC8H12OC8H10O
Molecular Weight124.18 g/mol122.16 g/mol
Physical StateLiquidLiquid
Boiling Point186.9°C at 760 mmHg175-176°C
Density0.92 g/cm³0.969 g/mL at 25°C
LogP2.25680-2.402.660
Flash Point58.5°C130°F (~54.4°C)
OdorNot specifically reportedNarcissus, floral
The comparison reveals important structural and property differences between these compounds . The partial reduction of the aromatic ring in 2,5-dihydro-3-methylanisole results in slightly different physical properties compared to its fully aromatic counterpart. The fully aromatic 3-methylanisole has a lower boiling point despite having a higher density, likely due to differences in molecular packing and intermolecular interactions .
The slightly lower LogP value for 2,5-dihydro-3-methylanisole suggests it is somewhat less lipophilic than 3-methylanisole, which may affect its solubility profile and applications . These differences highlight how the reduction of aromaticity influences the physical and chemical properties of these structurally related compounds.

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